molecular formula C18H18N4O3S3 B12152121 N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12152121
M. Wt: 434.6 g/mol
InChI Key: YTMISXANKADAHJ-UHFFFAOYSA-N
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Description

This compound features a sulfamoylphenyl moiety linked via an acetamide bridge to a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl group. Such structural attributes are commonly exploited in drug design for targeting enzymes like carbonic anhydrases or kinases .

Properties

Molecular Formula

C18H18N4O3S3

Molecular Weight

434.6 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C18H18N4O3S3/c19-28(24,25)12-7-5-11(6-8-12)22-15(23)9-26-17-16-13-3-1-2-4-14(13)27-18(16)21-10-20-17/h5-8,10H,1-4,9H2,(H,22,23)(H2,19,24,25)

InChI Key

YTMISXANKADAHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the sulfamoylphenyl precursor, followed by the construction of the tetrahydrobenzothienopyrimidine core. The final step involves the coupling of these two intermediates under specific reaction conditions, often requiring the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines; reactions may require catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs lie in:

  • Phenyl Ring Substituents: N-(4-sulfamoylphenyl) (target compound): Polar sulfamoyl group enhances solubility and hydrogen-bonding capacity. N-(4-ethylphenyl) (): Ethyl group increases lipophilicity, which may improve membrane permeability .
  • Benzothienopyrimidine Core Modifications: 3-Ethyl-4-oxo (): Ethyl substitution at position 3 and a ketone at position 4 may influence conformational stability .
Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Phenyl Substituent Core Modification Molecular Weight Key Functional Groups (IR Peaks, cm⁻¹)
Target Compound 4-SO2NH2 5,6,7,8-Tetrahydro ~493.6* SO2 (1378, 1156), C=O (1681)
N-(4-Chlorophenyl)-... () 4-Cl 3-(4-Methoxyphenyl)-4-oxo ~505.7 Cl (C-Cl stretch ~600–800), C=O (1681)
N-(4-Ethylphenyl)-... () 4-C2H5 3-(4-Methylphenyl)-4-oxo ~491.6* C-O (1250), C=O (1681)
N-(2,3-Dimethylphenyl)-... () 2,3-(CH3)2 3-(4-Methoxyphenyl)-4-oxo 505.7 CH3 (2850–2960), C=O (1681)

*Calculated based on molecular formulas.

Spectral Characterization

  • IR Spectroscopy :
    • All compounds show C=O stretches near 1681 cm⁻¹ (acetamide) and SO2 symmetric/asymmetric vibrations at 1378/1156 cm⁻¹ (sulfamoyl group) .
  • NMR Data :
    • Aromatic protons appear between δ 6.4–7.8 ppm, while NH and SO2NH2 protons resonate as broad signals near δ 10.2 ppm (DMSO-d6) .

Biological Activity

N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic molecule that combines various functional groups known for their biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Structural Characteristics

The compound features a benzothieno[2,3-d]pyrimidine core, which is recognized for its diverse biological activities. The presence of a sulfamoyl group enhances the compound's pharmacological properties. The structure can be summarized as follows:

Component Description
Benzothieno[2,3-d]pyrimidine Bicyclic structure with potential anticancer and antimicrobial properties.
Sulfamoyl Group Enhances antibacterial activity and may improve solubility.
Acetamide Provides stability and may influence the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Compounds containing benzothieno and pyrimidine moieties have shown promise in inhibiting cancer cell lines. For instance, studies on related compounds demonstrated effective inhibition of hepatoma carcinoma cells with IC50 values indicating significant potency against these cancer types .
  • Antibacterial Properties : The sulfamoyl group is known for its antibacterial effects. Similar sulfonamide derivatives have been evaluated for their activity against various bacterial strains, showing varying degrees of effectiveness depending on structural modifications .
  • Mechanism of Action : The biological activity is largely influenced by the interaction of the compound with specific biological targets such as enzymes or receptors involved in disease pathways. Research is ongoing to elucidate these mechanisms further.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study on pyrazolo[4,3-d]pyrimidine analogues demonstrated strong antitumor activity against human hepatoma cells, suggesting that structural features similar to those in N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide could lead to enhanced therapeutic profiles .
  • Another investigation into sulfonamide derivatives revealed their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. These findings support the hypothesis that modifications in the sulfamoyl group can lead to improved bioactivity against pathogenic strains .

Research Findings

The following table summarizes findings from recent studies regarding the biological activity of compounds related to N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide:

Study Compound Tested Biological Activity IC50/Activity Level
Pyrazolo derivativesAntitumorIC50 4.55 µM (Hepatoma)
Sulfonamide analoguesAntibacterialVaries by structure

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